molecular formula C6H7NO4S B13830828 2-Amino-5-hydroxybenzene-1-sulfonic acid CAS No. 2835-05-4

2-Amino-5-hydroxybenzene-1-sulfonic acid

Cat. No.: B13830828
CAS No.: 2835-05-4
M. Wt: 189.19 g/mol
InChI Key: CUJUIWCKLGAJMY-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a derivative of benzenesulfonic acid, characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxybenzenesulfonic acid typically involves the sulfonation of 2-Amino-5-hydroxybenzoic acid. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The process requires careful temperature control to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2-Amino-5-hydroxybenzenesulfonic acid involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Amino-5-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a reagent in enzyme studies.

    Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzenesulfonic acid
  • 2-Amino-5-chlorobenzenesulfonic acid
  • 2-Amino-5-nitrobenzenesulfonic acid

Uniqueness

2-Amino-5-hydroxybenzenesulfonic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

CAS No.

2835-05-4

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

2-amino-5-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H7NO4S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)

InChI Key

CUJUIWCKLGAJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)N

Origin of Product

United States

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